LogP Lipophilicity Comparison: Target Compound vs. Three Thiophene-2-carbaldehyde Analogs
The target compound 4-((3-(trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde has a computed LogP of 4.04 , which is significantly higher than that of simpler thiophene-2-carbaldehyde derivatives: 5-(trifluoromethyl)thiophene-2-carbaldehyde (LogP 2.58) , 5-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde (XLogP3 3.90) , and the parent thiophene-2-carbaldehyde (LogP ~1.0–1.5) [1]. The ΔLogP of +1.46 versus the simplest CF₃‑substituted analog and +0.14–0.54 versus the direct aryl‑linked comparator is meaningful for membrane permeability optimization.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP 4.04 |
| Comparator Or Baseline | 5-(trifluoromethyl)thiophene-2-carbaldehyde: LogP 2.58; 5-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde: XLogP3 3.90; Thiophene-2-carbaldehyde: LogP 1.0–1.5 (range from multiple sources) |
| Quantified Difference | ΔLogP = +1.46 (vs. 5-CF₃-thiophene-2-carbaldehyde); ΔLogP = +0.14 (vs. 5-[3-CF₃-phenyl] analog); ΔLogP ≈ +2.5–3.0 (vs. parent thiophene-2-carbaldehyde) |
| Conditions | Computed values from Fluorochem (LogP), CHEMSRC (LogP), Aladdin Scientific (XLogP3), and ChemBase (LogP). All values calculated by standard software algorithms (e.g., XLogP3, ACD/Labs). No experimental shake‑flask LogP data were publicly available at time of analysis. |
Why This Matters
Higher LogP directly predicts enhanced passive membrane permeability and blood–brain barrier penetration; users requiring a logD₇.₄ value above 3.5 for CNS or intracellular target programs cannot achieve this with the lower‑logP analogs.
- [1] ChemBase. Physicochemical Data: thiophene-2-carbaldehyde (CAS 98-03-3). LogP 1.316. Available at: https://www.chembase.cn (Accessed 30 Apr 2026). View Source
